molecular formula C22H25N3O4 B14770371 (S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate

(S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate

Cat. No.: B14770371
M. Wt: 395.5 g/mol
InChI Key: QYYOIXSFUACVEC-QFIPXVFZSA-N
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Description

(S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate is a complex organic compound with a unique structure that includes a diazo group, a benzyloxyphenyl group, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxyphenyl intermediate.

    Introduction of the Diazo Group: The benzyloxyphenyl intermediate is then reacted with a diazo transfer reagent, such as tosyl azide, in the presence of a base like triethylamine to introduce the diazo group.

    Formation of the Carbamate Group: The final step involves the reaction of the diazo compound with tert-butyl chloroformate in the presence of a base such as pyridine to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form a variety of products, depending on the oxidizing agent used.

    Reduction: The diazo group can also be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diazo group can lead to the formation of ketones or carboxylic acids, while reduction can yield amines.

Scientific Research Applications

(S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving diazo compounds.

    Industrial Applications: The compound can be used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The diazo group can act as a reactive intermediate, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl (2-(4-methoxyphenyl)-4-diazo-3-oxobutan-2-yl)carbamate: Similar structure but with a methoxy group instead of a benzyloxy group.

    (S)-tert-Butyl (2-(4-phenyl)-4-diazo-3-oxobutan-2-yl)carbamate: Similar structure but without the benzyloxy group.

Uniqueness

(S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and biological studies.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-4-diazo-3-oxo-2-(4-phenylmethoxyphenyl)butan-2-yl]carbamate

InChI

InChI=1S/C22H25N3O4/c1-21(2,3)29-20(27)25-22(4,19(26)14-24-23)17-10-12-18(13-11-17)28-15-16-8-6-5-7-9-16/h5-14H,15H2,1-4H3,(H,25,27)/t22-/m0/s1

InChI Key

QYYOIXSFUACVEC-QFIPXVFZSA-N

Isomeric SMILES

C[C@](C1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-]

Origin of Product

United States

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